Cas no 2680680-91-3 (benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate)

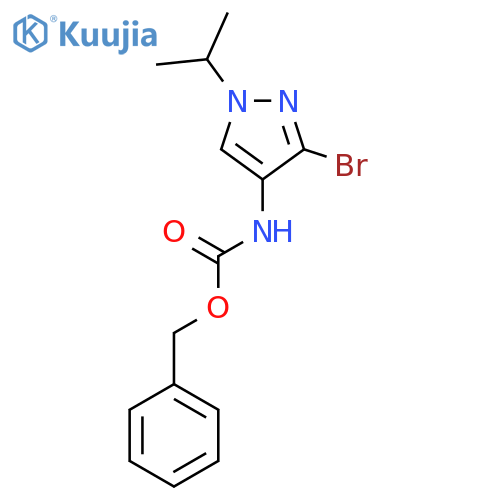

2680680-91-3 structure

商品名:benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate

benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680680-91-3

- benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate

- EN300-28296700

- benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate

-

- インチ: 1S/C14H16BrN3O2/c1-10(2)18-8-12(13(15)17-18)16-14(19)20-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,16,19)

- InChIKey: JFABREBFRYEMBL-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CN(C(C)C)N=1)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 337.04259g/mol

- どういたいしつりょう: 337.04259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 56.2Ų

benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28296700-0.05g |

benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |

2680680-91-3 | 95.0% | 0.05g |

$768.0 | 2025-03-19 | |

| Enamine | EN300-28296700-0.25g |

benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |

2680680-91-3 | 95.0% | 0.25g |

$840.0 | 2025-03-19 | |

| Enamine | EN300-28296700-1g |

benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |

2680680-91-3 | 1g |

$914.0 | 2023-09-07 | ||

| Enamine | EN300-28296700-0.5g |

benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |

2680680-91-3 | 95.0% | 0.5g |

$877.0 | 2025-03-19 | |

| Enamine | EN300-28296700-2.5g |

benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |

2680680-91-3 | 95.0% | 2.5g |

$1791.0 | 2025-03-19 | |

| Enamine | EN300-28296700-10.0g |

benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |

2680680-91-3 | 95.0% | 10.0g |

$3929.0 | 2025-03-19 | |

| Enamine | EN300-28296700-1.0g |

benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |

2680680-91-3 | 95.0% | 1.0g |

$914.0 | 2025-03-19 | |

| Enamine | EN300-28296700-5.0g |

benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |

2680680-91-3 | 95.0% | 5.0g |

$2650.0 | 2025-03-19 | |

| Enamine | EN300-28296700-0.1g |

benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |

2680680-91-3 | 95.0% | 0.1g |

$804.0 | 2025-03-19 | |

| Enamine | EN300-28296700-5g |

benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |

2680680-91-3 | 5g |

$2650.0 | 2023-09-07 |

benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate 関連文献

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

2680680-91-3 (benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量